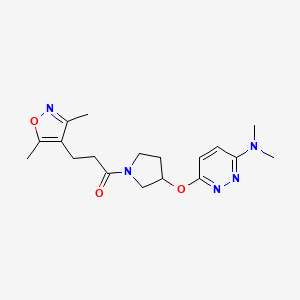
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthetic routes, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features several significant structural components:
- Pyridazine ring : Known for its ability to interact with various biological targets.
- Pyrrolidine ring : Often associated with neuroprotective effects.
- Isosaxazole moiety : Linked to anticancer properties.
Key Properties :
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 345.403 g/mol |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The pyridazine and isoxazole rings may modulate the activity of various enzymes and receptors, leading to therapeutic effects. For instance, studies suggest that compounds with similar structural features can inhibit pathways involved in cancer progression, potentially making this compound a candidate for anticancer therapy .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
-
Neuroprotective Effects :
- The presence of the pyrrolidine ring indicates potential neuroprotective activity, which warrants further investigation.
-
Potassium Channel Modulation :
- Preliminary studies indicate that this compound may act as a potassium channel opener, which could have implications in cardiovascular and neurological disorders.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of the compound:
Study 1: Anticancer Properties
A study focusing on pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer types. The structural similarities between these derivatives and the target compound suggest it may also inhibit key pathways involved in tumor growth .
Study 2: Neuroprotective Effects
Research on pyrrolidine derivatives has highlighted their potential to protect neuronal cells from oxidative stress. This aligns with the structural features of the target compound, indicating possible neuroprotective applications in conditions like Alzheimer's disease.
Study 3: Potassium Channel Opening
In vitro assays revealed that related compounds can open potassium channels, leading to cellular hyperpolarization. This mechanism can be beneficial in treating arrhythmias and other cardiac conditions.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Formation of Pyridazine Ring : Through reactions involving hydrazine derivatives.
- Synthesis of Pyrrolidine Ring : Via cyclization reactions.
- Linking Functional Groups : Utilizing alkylating agents to form ether bonds between rings.
Propiedades
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12-15(13(2)26-21-12)5-8-18(24)23-10-9-14(11-23)25-17-7-6-16(19-20-17)22(3)4/h6-7,14H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIMFMIYJIZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













